molecular formula C22H18N2O6 B15110171 N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide

N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B15110171
M. Wt: 406.4 g/mol
InChI Key: RAQJKENFLRNFBX-UHFFFAOYSA-N
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Description

N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-based compound featuring a 7-methoxy-substituted benzofuran core linked to a substituted aniline moiety via a carboxamide group. The aniline group is further functionalized with a furan-2-ylcarbonylamino substituent at the 5-position and a methoxy group at the 2-position (Figure 1).

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18N2O6/c1-27-16-9-8-14(23-21(25)18-7-4-10-29-18)12-15(16)24-22(26)19-11-13-5-3-6-17(28-2)20(13)30-19/h3-12H,1-2H3,(H,23,25)(H,24,26)

InChI Key

RAQJKENFLRNFBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on their substitution patterns. Below is a detailed comparison of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide with analogous compounds reported in the literature.

Substituent Effects on Cytotoxicity and Antifungal Activity

  • Brominated Derivatives (Compounds 4 and 5, ): Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and its 7-diethylaminoethoxy analog (5) exhibit significant cytotoxicity against human cancer cell lines. Notably, bromination at the 5-position reduces cytotoxicity compared to non-brominated precursors, as seen in derivatives of 4,5,6-tribromo-benzofuranol . In contrast, the target compound lacks bromine but includes a methoxy group at the 7-position and a furan-2-ylcarbonylamino group, which may modulate its bioactivity differently. Compound 5 also demonstrates antifungal activity, suggesting that alkoxy side chains (e.g., diethylaminoethoxy) enhance this property—a feature absent in the target compound.
  • The target compound’s furan-2-ylcarbonylamino group may similarly engage in hydrogen bonding or π-π stacking interactions, though its efficacy would depend on the substituent’s electronic and steric effects.

Structural and Pharmacokinetic Considerations

  • Planarity and Hydrogen Bonding (): The benzofuran core in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid is nearly planar, facilitating intermolecular hydrogen bonding and crystal packing . The target compound’s methoxy groups and carboxamide linker may similarly promote planarity and stable interactions with biological targets, though its furan-2-ylcarbonylamino group introduces additional steric bulk.
  • Antimicrobial vs. Anticancer Focus:
    While halogenated derivatives () emphasize Gram-positive bacterial and fungal inhibition, the target compound’s methoxy-rich structure aligns more closely with anticancer candidates like the 7-methoxy-2-phenyl derivative () .

Comparative Data Table

Compound Name Key Substituents Biological Activity Cytotoxicity Reference
Target Compound 7-methoxy, furan-2-ylcarbonylamino-aniline Not explicitly reported Unknown -
Methyl 5-bromo-7-hydroxy-6-methoxy-benzofuran-2-carboxylate (4) 5-bromo, 7-hydroxy, 6-methoxy Cytotoxic High
Methyl 5-bromo-7-diethylaminoethoxy-6-methoxy-benzofuran-2-carboxylate (5) 5-bromo, 7-diethylaminoethoxy Cytotoxic, antifungal Moderate
7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde 7-methoxy, phenyl, carbaldehyde Anticancer (docking-based) Not tested
2-(5-Fluoro-7-methyl-3-methylsulfanyl-benzofuran-2-yl)acetic acid 5-fluoro, 7-methyl, methylsulfanyl Antibacterial, antifungal Not tested

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